methyl 4-(benzyloxy)-1H-indole-2-carboxylate

Descripción general

Descripción

Methyl 4-(benzyloxy)-1H-indole-2-carboxylate (MBIC) is an indole derivative that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, such as synthesis, scientific research, and lab experiments. MBIC has been studied extensively in recent years due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

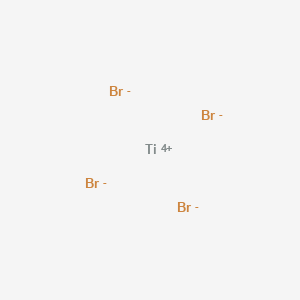

Synthesis of Transition Metal Complexes

This compound serves as a precursor in the synthesis of various transition metal complexes. These complexes have been studied for their antioxidant and antimicrobial activities . For instance, Schiff base ligands derived from this compound have been coordinated with metals like Co(II), Ni(II), Cu(II), and Zn(II) to form complexes that exhibit significant in vitro antioxidant activity . These complexes are also more potent than the free Schiff base ligands in antimicrobial assays against bacterial strains like S. aureus, B. subtilis, P. aeruginosa, E. coli, and fungal strains such as A. niger and C. albicans .

Antimicrobial Activity

The indole derivative has been utilized in molecular docking studies to explore its binding with enzymes of microbial origin. For example, the docking of a ligand derived from this compound with C. albicans sterol 14-alpha demethylase has suggested hydrophobic binding, which is crucial for developing new antimicrobial agents .

Antioxidant Properties

The synthesized metal(II) complexes of this compound have shown to decolorize the purple-colored solution of DPPH, indicating their potential as antioxidants. The Cu(II) complexes, in particular, were found to be the most potent, with IC50 values ranging from 2.98 to 3.89 µM .

Anti-Alzheimer’s Potential

Indole derivatives, including this compound, have been investigated for their role as multi-targeting agents against cholinesterases and monoamine oxidase B (MAO B). These enzymes are significant in the context of Alzheimer’s disease, and inhibitors can potentially serve as therapeutic agents .

Biological Activity Profiling

Indole derivatives are known for their broad spectrum of biological activities. This compound, with the indole core, is likely to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, and more. It is a valuable scaffold for synthesizing new drug molecules that can bind with high affinity to multiple receptors .

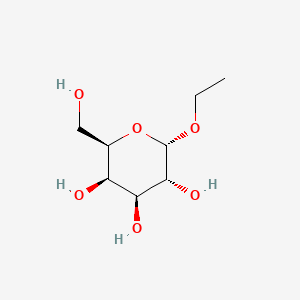

Synthesis of Alkaloids

The compound is used as a reactant in the total synthesis of complex alkaloids. For example, it can be a reactant for the synthesis of pyrrolizidine alkaloid trachelanthamidine and for the stereoselective preparation of renieramycin G analogs. These applications highlight its importance in the field of medicinal chemistry and drug synthesis .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling pathway, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This pathway involves the reaction of organoboron compounds with organic halides or triflates using a palladium catalyst .

Pharmacokinetics

Similar compounds are known to undergo various metabolic transformations, including oxidation and reduction .

Result of Action

Similar compounds have been found to have antimicrobial activity, suggesting that they may interfere with bacterial cell division .

Action Environment

The action, efficacy, and stability of methyl 4-(benzyloxy)-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reactions in which the compound participates are known to be influenced by reaction conditions, including temperature and the presence of a palladium catalyst .

Propiedades

IUPAC Name |

methyl 4-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)15-10-13-14(18-15)8-5-9-16(13)21-11-12-6-3-2-4-7-12/h2-10,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDYUJMTTJRWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406461 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

CAS RN |

27748-09-0 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

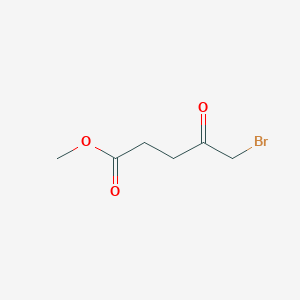

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)

![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)